8-[3-(2-bromophenoxy)propoxy]quinoline
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Overview
Description
8-[3-(2-bromophenoxy)propoxy]quinoline is an organic compound with the molecular formula C18H16BrNO2 It is a quinoline derivative that features a bromophenoxypropoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-bromophenoxy)propoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-bromophenol as the primary starting materials.
Formation of Intermediate: 2-bromophenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-bromophenoxy)propanol.
Final Coupling Reaction: The intermediate 3-(2-bromophenoxy)propanol is then reacted with quinoline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-bromophenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Quinoline derivatives with modified alkoxy groups.
Substitution: Quinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
8-[3-(2-bromophenoxy)propoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(2-bromophenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(2-chlorophenoxy)propoxy]quinoline
- 8-[3-(2-fluorophenoxy)propoxy]quinoline
- 8-[3-(2-iodophenoxy)propoxy]quinoline
Uniqueness
8-[3-(2-bromophenoxy)propoxy]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[3-(2-bromophenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-8-1-2-9-16(15)21-12-5-13-22-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDVRITSVRLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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